2-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, a furan ring, and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. The pyrimidine ring can be prepared through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[3-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[3-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1H-pyrazole
- 4-(2-Furyl)-6-(trifluoromethyl)pyrimidine
- Cyclopropyl-substituted pyrazoles
Uniqueness
2-[3-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its combination of structural features, including the presence of both trifluoromethyl and cyclopropyl groups, as well as the incorporation of pyrazole, furan, and pyrimidine rings. This combination of features can result in unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H10F6N4O |
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Molecular Weight |
388.27 g/mol |
IUPAC Name |
2-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H10F6N4O/c17-15(18,19)12-6-10(11-2-1-5-27-11)23-14(24-12)26-13(16(20,21)22)7-9(25-26)8-3-4-8/h1-2,5-8H,3-4H2 |
InChI Key |
MRQFOFQZHJNBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4 |
Origin of Product |
United States |
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